N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is a complex organic compound notable for its unique structural features and potential applications in scientific research and medicinal chemistry. This compound belongs to a class of nitrogen-containing heterocycles, which are significant in various biological activities and pharmaceutical developments. The difluoroethyl group introduces distinct chemical properties that enhance the compound's reactivity and biological interactions.
This compound can be classified as an amine due to the presence of a nitrogen atom bonded to alkyl groups. It also features a difluoroethyl group, which is significant for its chemical behavior and potential applications in medicinal chemistry.
The synthesis of N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine typically involves several key steps:
The reaction conditions are critical for achieving high yields and purity. Common reagents include:
Temperature control and the use of catalysts are essential to optimize reaction efficiency .
The molecular formula of N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is , with a molecular weight of 297.35 g/mol. The structural representation includes:
Key structural data include:
N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine can undergo various chemical transformations:
Common reagents for these reactions include:
The mechanism of action for N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is not fully elucidated but is believed to involve interactions at the molecular level with biological targets such as enzymes or receptors. The difluoroethyl group may enhance binding affinity due to its unique electronic properties, potentially affecting the compound's pharmacological profile.
The compound exhibits specific physical characteristics that can influence its behavior in various applications:
Chemical properties include:
Relevant data indicate that the compound's difluoroethyl group contributes to its unique reactivity patterns, making it suitable for further chemical modifications .
N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine has several scientific applications:
Pyrazole heterocycles have been integral to medicinal chemistry since the 19th century, with Ludwig Knorr’s seminal synthesis of pyrazole derivatives in 1883 laying the groundwork for their pharmaceutical application [8]. This five-membered aromatic ring, characterized by adjacent nitrogen atoms, exhibits exceptional versatility in drug design due to its hydrogen-bonding capacity, metabolic stability, and capacity for diverse substitution patterns. Early pyrazole-based drugs like celecoxib (a cyclooxygenase-2 inhibitor) and rimonabant (a cannabinoid receptor antagonist) demonstrated the scaffold’s ability to interact with biologically critical targets, establishing pyrazole as a privileged structure in pharmacophore development [8].
The scaffold’s synthetic flexibility enables strategic modifications at N1, C3, C4, and C5 positions, allowing fine-tuning of steric, electronic, and pharmacokinetic properties. For instance, N-alkylation (as seen in 1-methyl-1H-pyrazole derivatives) enhances metabolic resistance by blocking oxidative deamination, while aryl substitutions at C3/C5 influence target affinity and selectivity [8]. This adaptability facilitated the development of agrochemicals (e.g., fluxapyroxad) and pharmaceuticals (e.g., the antipsychotic CDPPB), demonstrating the pyrazole ring’s broad applicability beyond early anti-inflammatory agents [3] [8].
Table 1: Evolution of Key Pyrazole-Containing Bioactive Molecules
| Compound | Therapeutic Area | Key Structural Features | Year Introduced |
|---|---|---|---|
| Celecoxib | Anti-inflammatory | 1,5-Diarylpyrazole with sulfonamide group | 1998 |
| Rimonabant | Anti-obesity | 1,5-Diarylpyrazole with piperidinyl carboxamide | 2006 |
| CDPPB | Antipsychotic (mGluR5 PAM) | 3-Cyano-4-fluorophenyl at C3, pyridyl at N1 | 2004 (Preclinical) |
| Fluxapyroxad | Fungicide | N-(Biphenyl)pyrazole-4-carboxamide | 2011 |
The difluoroethyl (–CH₂CF₂H) motif has emerged as a critical bioisostere in medicinal chemistry, primarily due to its ability to modulate lipophilicity, metabolic stability, and target binding. Fluorine’s high electronegativity and the group’s moderate lipophilicity (π ≈ 0.40) enhance membrane permeability without compromising aqueous solubility, addressing a key challenge in CNS drug design [5]. Crucially, the difluoroethyl group resists oxidative metabolism by cytochrome P450 enzymes more effectively than ethyl or monofluoroethyl analogs, reducing clearance rates and extending plasma half-lives [5] [6].
In receptor-ligand interactions, the difluoroethyl moiety serves as a hydrogen-bond acceptor via its fluorine atoms, influencing binding orientation and affinity. For example, in kinase inhibitors, this group often occupies hydrophobic pockets while engaging in weak polar interactions with backbone carbonyls or lysine residues [6]. The motif’s conformational flexibility also allows optimal spatial positioning of pharmacophores, as demonstrated in N-(2,2-difluoroethyl)-1-ethyl-α-methyl-1H-pyrazole-4-methanamine derivatives, where the difluoroethyl chain bridges pyrazole and amine functionalities to enhance target engagement [5] [7].
Table 2: Comparative Properties of Fluorinated Ethyl Motifs in Drug Design
| Group | Lipophilicity (log P) | Metabolic Stability | Key Advantages |
|---|---|---|---|
| Ethyl (–CH₂CH₃) | 0.50–0.65 | Low (CYP2E1 oxidation) | Simple synthesis; low steric hindrance |
| Monofluoroethyl (–CH₂CH₂F) | 0.35–0.50 | Moderate | Enhanced stability vs. ethyl; hydrogen bonding |
| Difluoroethyl (–CH₂CF₂H) | 0.30–0.45 | High | Optimal lipophilicity; strong H-bonding; high metabolic resistance |
| Trifluoroethyl (–CH₂CF₃) | 0.65–0.80 | Very high | High steric demand; potential polarity masking |
The target compound, N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine hydrochloride (CAS 1431970-24-9), emerged from convergent innovations in pyrazole and difluoroalkyl chemistry. Its structural core combines the 1-methylpyrazol-4-yl group—prevalent in fungicides like bixafen and fluxapyroxad—with the pharmacokinetically advantaged 2,2-difluoroethylamine moiety [3]. The earliest synthetic routes appeared circa 2010–2015, coinciding with patent applications for structurally related pyrazole-difluoroethylamine fungicides and anticancer agents [2] [3].
Key synthetic methodologies include:
The compound’s patent landscape reveals primary applications as an intermediate in synthesizing bioactive molecules. Patent US11299463B2 specifically claims derivatives like N-(2,2-difluoroethyl)-1-ethyl-α-methyl-1H-pyrazole-4-methanamine (CAS 1245808-43-8) for agrochemical uses, highlighting the amine’s role in enhancing systemic fungicidal activity through improved vascular mobility in plants [3] [5]. Similarly, its incorporation into kinase inhibitor scaffolds is protected under process patents for antitumor agents [8].
Table 3: Patent Timeline for Key Pyrazole-Difluoroethylamine Derivatives
| Patent/Publication | Year | Key Contributions |
|---|---|---|
| EP2008996A1 | 2008 | Regioselective synthesis of 4-substituted pyrazoles via cyclocondensation |
| US11299463B2 | 2022 | Halogenation/amination routes to N-difluoroethyl pyrazole amines for agrochemicals |
| Agrochemical patents (e.g., fluxapyroxad) | 2010–2015 | Validated difluoroethylamino-pyrazoles as bioactive cores in fungicide design |
CAS No.: 14970-71-9
CAS No.: 193-98-6
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6